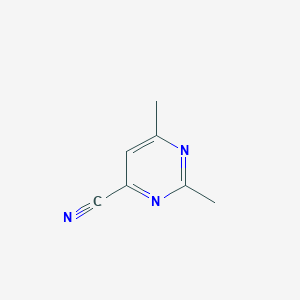

2,6-Dimethylpyrimidine-4-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2,6-dimethylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-3-7(4-8)10-6(2)9-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWJHIUHWKKTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494692 | |

| Record name | 2,6-Dimethylpyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64571-35-3 | |

| Record name | 4-Pyrimidinecarbonitrile, 2,6-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64571-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylpyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 2,6 Dimethylpyrimidine 4 Carbonitrile

Reactivity of the Nitrile Group at the 4-Position

The nitrile group is a versatile functional group that participates in a variety of chemical reactions. Its reactivity is characterized by the triple bond between carbon and nitrogen, which can be attacked by nucleophiles at the carbon atom or interact with electrophiles at the nitrogen atom. In the context of the pyrimidine (B1678525) ring, the electron-withdrawing nature of the heterocyclic system enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

Nucleophilic addition is the most common reaction pathway for nitriles. A nucleophile attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming a tetrahedral intermediate, typically an imine anion, which is then protonated or further reacts depending on the reaction conditions.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to the nitrile group. The initial reaction involves the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon, forming an imine salt intermediate. Subsequent acidic hydrolysis of this intermediate yields a ketone. libretexts.org This two-step process provides an effective method for converting the cyano group into a carbonyl functional group, thereby creating a new carbon-carbon bond. libretexts.org

While specific studies on 2,6-dimethylpyrimidine-4-carbonitrile are not extensively documented, research on the closely related compound, 4-amino-5-cyano-2-methylpyrimidine, demonstrates this transformation effectively. The addition of various Grignard reagents to this substrate, followed by hydrolysis, successfully produced the corresponding α-keto-4-amino-2-methylpyrimidines in yields ranging from 16% to 68%. researchgate.net This suggests a similar reaction pathway is highly feasible for this compound.

| Grignard Reagent (R-MgBr) | Resulting Ketone Product | Reported Yield (%) researchgate.net |

|---|---|---|

| Ethylmagnesium bromide | 5-(4-Amino-2-methylpyrimidinyl)propan-1-one | 68 |

| Propylmagnesium bromide | 1-(4-Amino-2-methylpyrimidin-5-yl)butan-1-one | 45 |

| Butylmagnesium bromide | 1-(4-Amino-2-methylpyrimidin-5-yl)pentan-1-one | 40 |

| Vinylmagnesium bromide | 1-(4-Amino-2-methylpyrimidin-5-yl)prop-2-en-1-one | 16 |

The mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by the alcohol. For this compound, this would involve reacting it with an alcohol (R-OH) in the presence of a strong acid like HCl. The intermediate 2,6-dimethylpyrimidine-4-carboximidate salt would then be hydrolyzed to produce the corresponding alkyl 2,6-dimethylpyrimidine-4-carboxylate.

The conversion of a nitrile group to an amide can be achieved through controlled or partial hydrolysis. Amides are intermediates in the complete hydrolysis of nitriles to carboxylic acids. chemguide.co.uk By carefully controlling the reaction conditions, such as using a limited amount of water or specific catalysts (e.g., certain metal catalysts or enzymes), the reaction can often be stopped at the amide stage. For instance, heating a nitrile with concentrated sulfuric or phosphoric acid and a single equivalent of water can favor amide formation.

Alternatively, the Radziszewski reaction, which involves treating the nitrile with hydrogen peroxide in an alkaline aqueous solution, provides another route to amides. This method is particularly effective for aryl nitriles. Applying these principles, this compound could be converted to 2,6-dimethylpyrimidine-4-carboxamide.

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk This is a fundamental transformation in organic synthesis.

Acid-Catalyzed Hydrolysis : Heating the nitrile under reflux with an aqueous acid, such as dilute sulfuric or hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk The reaction proceeds via the initial formation of an amide, which is then further hydrolyzed to the carboxylic acid. chemguide.co.uk For this compound, this reaction would yield 2,6-dimethylpyrimidine-4-carboxylic acid and ammonium chloride (if HCl is used). libretexts.org

Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile under reflux with an aqueous solution of a strong base, like sodium hydroxide, also achieves hydrolysis. libretexts.org In this case, the initial product is the salt of the carboxylic acid (e.g., sodium 2,6-dimethylpyrimidine-4-carboxylate) and ammonia (B1221849) gas is evolved. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uk

| Reaction Condition | Initial Product(s) | Final Product (after workup) |

|---|---|---|

| Reflux with dilute HCl(aq) | 2,6-Dimethylpyrimidine-4-carboxylic acid + NH₄Cl | 2,6-Dimethylpyrimidine-4-carboxylic acid |

| Reflux with NaOH(aq), then add HCl(aq) | Sodium 2,6-dimethylpyrimidine-4-carboxylate + NH₃ | 2,6-Dimethylpyrimidine-4-carboxylic acid |

In certain heterocyclic systems, a nitrile group can act as a leaving group and be displaced by a strong nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring makes the carbon atom at the 4-position susceptible to such attacks.

Studies on related pyrimidine derivatives have shown that the cyano group at the 2- and 4-positions is active towards nucleophilic reagents. jst.go.jp For example, the reaction of 4-chloro-6-methylpyrimidine-2-carbonitrile (B11724946) with sodium methoxide (B1231860) resulted in the substitution of both the chloro and the cyano groups, yielding 2,4-dimethoxy-6-methylpyrimidine. This indicates that a cyano group at the 4-position can be displaced by an alkoxide ion. The reactivity for this substitution was observed to decrease in the order of primary > secondary > tertiary alkoxides. jst.go.jp Therefore, it is plausible that under forcing conditions, this compound could react with nucleophiles like sodium methoxide, leading to the formation of 4-methoxy-2,6-dimethylpyrimidine.

Reduction Pathways for Nitrile Conversion

The conversion of the nitrile group in this compound to a primary amine (aminomethyl group) is a key transformation, yielding (2,6-dimethylpyrimidin-4-yl)methanamine. This conversion can be achieved through several established reduction methodologies, although the choice of reagent is critical to avoid unwanted reactions with the pyrimidine ring.

Common methods for nitrile reduction include catalytic hydrogenation and reduction with metal hydrides. organic-chemistry.org Catalytic hydrogenation is an economical and effective method for producing primary amines from nitriles, often employing Group 10 metals like Raney nickel, palladium, or platinum dioxide as catalysts. nih.gov For pyrimidine systems specifically, iridium catalysts have been used for the asymmetric hydrogenation of the pyrimidine ring itself, yielding tetrahydropyrimidines. nih.gov This indicates that under certain catalytic hydrogenation conditions, reduction of the pyrimidine ring may compete with the reduction of the nitrile group.

Alternatively, stoichiometric reducing agents are frequently used. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for reducing nitriles to amines. researchgate.net However, its high reactivity can be a drawback. Studies on related pyrimidine derivatives, such as ethyl 2-(methylthio)pyrimidine-5-carboxylate, have shown that reduction with LiAlH₄ can lead to the reduction of the pyrimidine ring, affording 1,6-dihydropyrimidine derivatives as the main products instead of the expected alcohol. researchgate.net This suggests that the reduction of this compound with LiAlH₄ might similarly yield a mixture of the desired amine and ring-reduced products.

Milder and more selective reagents can provide a better alternative. Diisopropylaminoborane, in the presence of catalytic lithium borohydride, has been shown to reduce a wide array of aromatic and aliphatic nitriles to primary amines in excellent yields, even in the presence of other functional groups like unconjugated alkenes and alkynes. organic-chemistry.org The use of samarium(II) iodide (SmI₂) activated with Lewis bases also offers a mild method for nitrile reduction under single electron transfer conditions, presenting an alternative to pyrophoric hydrides. organic-chemistry.org

The following table summarizes potential reduction pathways and their considerations for this compound.

| Reduction Method | Reagent/Catalyst | Expected Product | Potential Side Reactions/Considerations |

| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, or PtO₂ | (2,6-Dimethylpyrimidin-4-yl)methanamine | Potential for competitive reduction of the pyrimidine ring. nih.gov |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2,6-Dimethylpyrimidin-4-yl)methanamine | High reactivity may lead to the reduction of the pyrimidine ring, forming dihydropyrimidine (B8664642) species. researchgate.net |

| Borane-Based Reduction | Diisopropylaminoborane / cat. LiBH₄ | (2,6-Dimethylpyrimidin-4-yl)methanamine | Offers high selectivity for the nitrile group with good functional group tolerance. organic-chemistry.org |

| Single Electron Transfer | Samarium(II) Iodide (SmI₂) | (2,6-Dimethylpyrimidin-4-yl)methanamine | Mild conditions and an alternative to harsh hydride reagents. organic-chemistry.org |

Reactivity of the Pyrimidine Ring System

The pyrimidine ring in this compound possesses unique reactivity patterns influenced by the two nitrogen heteroatoms and the methyl and nitrile substituents.

The methyl groups at the C4 and C6 positions of the pyrimidine nucleus are considered "active" due to the electron-withdrawing effect of the ring nitrogens. stackexchange.com This activation is analogous to that seen in 2,4-dinitrotoluene (B133949) and renders the methyl protons acidic enough to be removed by a base. stackexchange.com Consequently, these methyl groups can participate in condensation reactions. For instance, methyl groups on pyrimidine rings can undergo aldol-type condensations with aldehydes, such as benzaldehyde (B42025), in the presence of catalysts like zinc chloride or strong organic bases, to form styryl-pyrimidine derivatives. stackexchange.com This provides a direct pathway for converting the methyl groups of this compound into larger, conjugated systems.

More drastic transformations can lead to ring-cleavage. For example, 4,6-dimethylpyrimidine (B31164) 1-oxide has been shown to undergo ring-cleavage reactions, highlighting the potential for the pyrimidine core to be opened under specific conditions. documentsdelivered.com

The nitrogen atoms of the pyrimidine ring are nucleophilic and can be targeted for derivatization. Alkylation, typically with alkyl halides like methyl iodide, leads to the formation of quaternary N-alkylpyrimidinium salts. oregonstate.edu This quaternization significantly enhances the reactivity of the pyrimidine ring, making it more susceptible to nucleophilic attack and ring transformation reactions. wur.nl For example, while the hydrazinolysis of pyrimidine to pyrazole (B372694) requires high temperatures, the same reaction can be performed at room temperature using a 1-methylpyrimidinium salt. wur.nl

Acylation of the pyrimidine system can also occur, though the site of reaction is highly dependent on the other substituents present on the ring. nih.gov While pyrimidines with hydroxyl groups can undergo O-acylation, and highly aminated pyrimidines may undergo C-acylation at the 5-position, the derivatization of this compound would likely proceed via N-acylation under appropriate conditions. nih.govrsc.org The Boekelheide rearrangement, which involves the acetylation of the methyl group of pyrimidine N-oxides, represents another potential pathway for functionalization. mdpi.com

Cyclization and Annulation Reactions Involving the Nitrile Group

The nitrile group at the C4 position is a valuable functional handle for constructing fused heterocyclic systems through cyclization and cycloaddition reactions.

The nitrile group can act as an electrophile in intramolecular cyclization reactions to form new rings fused to the pyrimidine core. This typically requires the prior introduction of a side-chain containing a nucleophilic center. A relevant study demonstrated that N,N-disubstituted cyanamides bearing a 4,6-dimethylpyrimidin-2-yl moiety undergo regiospecific intramolecular cyclization. nih.gov In these reactions, the cyano group reacts with a side-chain containing a carbonyl, which, upon reaction with primary amines, leads to the formation of fused imidazole (B134444) or oxazole (B20620) rings. nih.gov

This principle can be extended to this compound. By modifying one of the methyl groups or by introducing a suitable substituent at the 5-position, a side-chain with a nucleophile (e.g., -OH, -NH₂, -SH) could be installed, which could then cyclize onto the C4-nitrile to generate a variety of fused pyrimidine systems, such as pyrimido[4,5-d]thiazoles or pyrimido[4,5-d]oxazoles. nih.govnuph.edu.ua The intramolecular Diels-Alder reaction of pyridazinecarbonitriles to form fused aromatic systems further illustrates the utility of a cyano-substituted heteroaromatic in building complex polycyclic structures. mdpi.comresearchgate.net

The following table outlines a conceptual pathway for such a transformation.

| Step | Reaction | Intermediate/Product | Purpose |

| 1 | Functionalization of a methyl group (e.g., via bromination) | 2-Methyl-6-(bromomethyl)pyrimidine-4-carbonitrile | Introduce a reactive handle. |

| 2 | Nucleophilic substitution | 2-Methyl-6-((2-hydroxyethyl)thiomethyl)pyrimidine-4-carbonitrile | Install a side-chain with a nucleophile. |

| 3 | Base- or acid-catalyzed intramolecular cyclization | Fused pyrimido-thiazepine derivative | Form a new heterocyclic ring via attack of the hydroxyl group onto the nitrile. |

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. A classic example of this reactivity is the reaction with azides to form tetrazoles. The reaction of this compound with an azide (B81097) source, such as sodium azide, would be expected to yield 4-(1H-tetrazol-5-yl)-2,6-dimethylpyrimidine. This transformation is a common method for converting aromatic and heteroaromatic nitriles into tetrazole bioisosteres.

Similarly, nitriles can react with nitrileimines, another class of 1,3-dipoles, to afford pyrazole derivatives. nih.gov These reactions are often base-catalyzed and can proceed selectively with the nitrile group even when other reactive sites are present. nih.gov The cycloaddition of nitrileimines with various nitriles has been explored as a click chemistry tool for the rapid construction of five-membered heterocycles. nih.gov These intermolecular cycloadditions provide a powerful and direct route to append five-membered heterocyclic rings to the C4 position of the pyrimidine core.

| 1,3-Dipole | Reagent Example | Product Type | Fused Ring System |

| Azide | Sodium Azide (NaN₃) | Tetrazole | 4-(1H-Tetrazol-5-yl)-2,6-dimethylpyrimidine |

| Nitrileimine | Generated in situ from a chlorohydrazone | 1,2,4-Triazole (B32235) | 4-(1,5-Diaryl-1H-1,2,4-triazol-3-yl)-2,6-dimethylpyrimidine |

Tandem Cyclization and Annulation Processes

While specific documented instances of tandem cyclization and annulation processes originating directly from this compound are not extensively reported in readily available literature, the inherent reactivity of the cyanopyrimidine scaffold suggests its potential in such reactions. The nitrile group can act as an electrophile or can be transformed into other functional groups that can participate in intramolecular cyclization cascades. For instance, partial reduction of the nitrile to an amine, followed by a reaction with a suitably placed electrophile, could initiate a tandem sequence.

Hypothetically, a reaction sequence could be initiated by the addition of a dinucleophile to the pyrimidine ring or the nitrile group, leading to an intermediate that undergoes subsequent intramolecular cyclization. The presence of the methyl groups can influence the regioselectivity of these reactions through steric and electronic effects.

Role as a Precursor in Complex Molecule Synthesis

The utility of pyrimidine derivatives as building blocks for more complex molecular architectures is a well-established principle in synthetic organic chemistry. This compound, with its reactive nitrile functionality, is a prime candidate for the construction of elaborate heterocyclic systems.

Construction of Fused Heterocyclic Systems

The synthesis of fused pyrimidine derivatives is of significant interest due to their prevalence in biologically active molecules. The nitrile group of this compound can be a key functional handle for the annulation of a new ring onto the pyrimidine core.

One potential synthetic route involves the reaction of the nitrile group with a binucleophilic reagent, leading to the formation of a five or six-membered heterocyclic ring fused to the pyrimidine. For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyrazolo[3,4-d]pyrimidines. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazolo[3,4-d]pyrimidines.

A generalized scheme for such a transformation is presented below:

| Reactant | Fused Heterocyclic Product |

| Hydrazine | Pyrazolo[3,4-d]pyrimidine derivative |

| Substituted Hydrazines | N-substituted Pyrazolo[3,4-d]pyrimidine |

| Hydroxylamine | Isoxazolo[3,4-d]pyrimidine derivative |

| Guanidine (B92328) | Pyrimido[4,5-d]pyrimidine derivative |

| Thiourea (B124793) | Thieno[2,3-d]pyrimidine derivative |

This table represents potential transformations based on the known reactivity of cyanopyrimidines.

Generation of Polycyclic Frameworks

The construction of polycyclic frameworks from this compound would likely involve multi-step synthetic sequences. The pyrimidine ring can serve as a diene or dienophile in cycloaddition reactions, depending on the substitution and reaction conditions. The nitrile group could be elaborated into a more complex substituent that could then participate in further cyclization reactions.

For instance, a Diels-Alder reaction with a suitable dienophile could lead to the formation of a bicyclic system, which could then be further functionalized and cyclized to generate a polycyclic structure. The specific reaction conditions and outcomes would be highly dependent on the nature of the reactants and catalysts employed.

Detailed experimental studies are required to fully explore and document the potential of this compound in these advanced synthetic applications. The information presented here is based on established principles of heterocyclic chemistry and the known reactivity of related compounds.

Structural Modification and Design of 2,6 Dimethylpyrimidine 4 Carbonitrile Derivatives

Pyrazole-Fused Pyrimidine (B1678525) Carbonitrile Derivatives

The fusion of a pyrazole (B372694) ring to the pyrimidine nucleus of 2,6-dimethylpyrimidine-4-carbonitrile represents a significant structural modification, leading to the formation of pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives. These bicyclic heterocyclic systems are of considerable interest due to their presence in various pharmacologically active compounds. researchgate.net The synthesis of such fused systems can be achieved through several synthetic routes, primarily involving the condensation of a 5-aminopyrazole precursor with a suitable β-dicarbonyl compound or its equivalent.

One common strategy involves the reaction of a 5-aminopyrazole with an enaminone in acetic acid. ekb.eg This condensation reaction proceeds to form the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. The specific substitution pattern on the resulting molecule is dictated by the nature of the substituents on both the aminopyrazole and the enaminone. For instance, the reaction of 5-amino-3-methylpyrazole with various arylpropenones can yield a series of 7-(aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives. ekb.eg

The following table outlines the synthesis of various pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives:

| Starting Material 1 | Starting Material 2 | Product | Reference |

| 5-Amino-3-methylpyrazole | Acetylacetone (B45752) | 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | ekb.eg |

| 5-Amino-3-methylpyrazole | Arylpropenones | 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | ekb.eg |

The development of these pyrazole-fused derivatives from precursors related to this compound highlights a versatile approach to creating complex heterocyclic structures. researchgate.net

Hydrazide and Triazole Derivatives

The carbonitrile group of this compound is a versatile functional group that can be transformed into other nitrogen-containing heterocycles, such as hydrazides and triazoles. These transformations open up avenues for creating new derivatives with altered electronic and steric properties.

The reaction of pyrimidines with hydrazine (B178648) can lead to interesting ring transformations. For instance, certain 4,6-disubstituted pyrimidines, when treated with aqueous hydrazine at high temperatures, can undergo a ring contraction to form 3-methyl-1,2,4-triazole. researchgate.net This reaction involves the C(2)-N(3 or 1)-C(4 or 6)-C(5) fragment of the pyrimidine ring in the formation of the triazole. researchgate.net While this specific reaction leads to a smaller heterocyclic ring, it demonstrates the reactivity of the pyrimidine core towards hydrazine.

A more direct approach to forming triazole derivatives from a nitrile involves a multi-step synthesis. One such method is a one-pot copper-catalyzed reaction of nitriles with hydroxylamine (B1172632) hydrochloride. isres.org This process involves the initial formation of an amidoxime (B1450833) from the nitrile, which then reacts with another nitrile in the presence of a copper catalyst, followed by intramolecular dehydration to yield the 1,2,4-triazole (B32235) derivative. isres.org

The synthesis of hydrazide derivatives can be a stepping stone for the formation of other heterocycles. For example, a hydrazide can be reacted with aromatic aldehydes to form arylidene hydrazides. chemmethod.com

The following table summarizes the synthesis of hydrazide and triazole derivatives from pyrimidine precursors:

| Starting Material | Reagent(s) | Product | Reference |

| 4,6-Disubstituted Pyrimidines | Aqueous Hydrazine | 3-Methyl-1,2,4-triazole | researchgate.net |

| Nitriles | Hydroxylamine Hydrochloride, Copper Catalyst | 1,2,4-Triazole derivatives | isres.org |

| Hydrazide | Aromatic Aldehydes | Arylidene Hydrazides | chemmethod.com |

Morpholine-Containing Pyrimidine Carbonitrile Analogues

The introduction of a morpholine (B109124) moiety into the this compound scaffold is a common strategy to modify its physicochemical properties. Morpholine is a privileged structure in medicinal chemistry, often incorporated to improve aqueous solubility and pharmacokinetic profiles. frontiersin.orgnih.gov

The synthesis of morpholine-containing pyrimidine carbonitrile analogues typically involves a nucleophilic aromatic substitution reaction. A common precursor for this reaction is a pyrimidine with a suitable leaving group, such as a chlorine atom, at the position where the morpholine is to be introduced. For example, 3-methyl-6-chlorouracil can be reacted with various benzyl (B1604629) bromides to produce benzylated pyrimidine intermediates. nih.gov These intermediates can then be reacted with morpholine in a basic medium to yield the final morpholinopyrimidine derivatives. nih.gov

In a similar fashion, the synthesis of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives has been reported, highlighting the versatility of introducing the morpholine group onto a pyrimidine ring. rsc.orgscispace.com Another relevant synthesis is that of 4-(4-chlorophenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, which is achieved by refluxing the corresponding chloro-pyrimidine with two equivalents of morpholine. nih.gov

The table below outlines the synthesis of morpholine-containing pyrimidine derivatives:

| Starting Material | Reagent(s) | Product | Reference |

| 3-Methyl-6-chlorouracil, Benzyl Bromide | Morpholine, Base | 1-Benzyl-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione | nih.gov |

| 4,6-Dichloropyrimidine | Morpholine | 4-Chloro-6-morpholinopyrimidine | rsc.orgscispace.com |

| 4-(4-Chlorophenyl)-2,6-dichloropyrimidine-5-carbonitrile | Morpholine | 4-(4-Chlorophenyl)-2-chloro-6-morpholinopyrimidine-5-carbonitrile | nih.gov |

Thiol and Thioether Functionalized Pyrimidine Carbonitriles

The introduction of sulfur-containing functional groups, such as thiols and thioethers, onto the this compound framework provides another avenue for structural diversification. These modifications can significantly impact the molecule's reactivity and biological interactions.

The synthesis of thioether derivatives can be achieved through various methods, including the reaction of a pyrimidine with a leaving group with a thiol. For instance, 4-pyrimidone-2-thioethers can be synthesized via a one-pot reaction of isothiourea and a β-ketoester. researchgate.net Additionally, S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) have been synthesized, demonstrating the feasibility of introducing various substituents onto the sulfur atom. researchgate.net

A general method for the synthesis of diarylmethyl thioethers involves a DABCO-catalyzed 1,6-conjugate addition reaction of para-quinone methides with organosulfur reagents. nih.gov While not directly applied to this compound, this method illustrates a modern approach to forming C-S bonds.

The following table summarizes the synthesis of thiol and thioether functionalized pyrimidines:

| Starting Material | Reagent(s) | Product | Reference |

| Isothiourea, β-ketoester | Base, Acid | 4-Pyrimidone-2-thioether | researchgate.net |

| 4,6-Dimethylpyrimidine-2-thiol | Alkylating agents | S-Substituted 4,6-dimethylpyrimidine-2-thiols | researchgate.net |

| para-Quinone Methides | Organosulfur reagents, DABCO | Diarylmethyl thioethers | nih.gov |

Spirocyclic Pyrimidine Carbonitrile Structures

The creation of spirocyclic structures, where a single atom is the junction of two rings, represents a sophisticated approach to modifying the three-dimensional shape of this compound. Spiro compounds have gained significant interest in medicinal chemistry due to their unique conformational rigidity and potential for novel biological activities. rsc.org

The synthesis of spiro pyrimidine derivatives can be achieved through multi-component reactions. For example, a novel series of spiro pyrimidine derivatives has been prepared using microwave irradiation and sonication. nih.gov The key starting material, a spiro pyrimidine aminonitrile, can be synthesized by reacting cyclohexanone, thiourea (B124793), and malononitrile. nih.govresearchgate.net This aminonitrile can then be further reacted with various electrophiles and nucleophiles to generate a library of spiro pyrimidine derivatives. nih.gov

Another example involves the synthesis of spiro[indoline-thiazolopyridopyrimidine] analogs through a domino four-component one-pot procedure. rsc.org While this example involves a more complex fused ring system, it demonstrates the feasibility of constructing spirocyclic structures containing a pyrimidine ring. The synthesis of a spiro cyclopentyl carbocyclic uridine (B1682114) analog has also been reported as a potential inhibitor of HCV NS5B polymerase. nih.gov

The table below provides examples of the synthesis of spirocyclic pyrimidine derivatives:

| Starting Materials | Reaction Type | Product | Reference |

| Cyclohexanone, Thiourea, Malononitrile | Microwave-assisted synthesis | Spiro pyrimidine aminonitrile | nih.govresearchgate.net |

| 2-Aminoethane-1-thiol hydrochloride, (2-nitroethene-1,1-diyl)bis(methylsulfane), Isatins, Barbituric acid | Domino four-component reaction | Spiro[indoline-thiazolopyridopyrimidine] analogs | rsc.org |

| Triol | Multi-step synthesis | Spiro cyclopentyl carbocyclic uridine analog | nih.gov |

Design Strategies for Novel Pyrimidine Carbonitrile Architectures

The design of novel pyrimidine carbonitrile architectures is guided by several key principles aimed at optimizing their desired properties, particularly for applications in medicinal chemistry. These strategies often involve a deep understanding of structure-activity relationships (SAR), the application of bioisosterism, and computational modeling.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different substituents on the pyrimidine ring influence its biological activity. nih.govresearchgate.nethumanjournals.comekb.eg For pyrimidine derivatives, the position and nature of substituents can dramatically alter their efficacy and selectivity. nih.gov For instance, in a series of pyrimidine-5-carbonitrile derivatives designed as anticancer agents, the type of substituent at the C-2 position was found to be critical for their inhibitory activity against enzymes like COX-2. nih.govresearchgate.net

Bioisosterism: Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.govcambridgemedchemconsulting.comnih.gov The nitrile group itself can act as a bioisostere for other functional groups like carbonyls or halogens. sioc-journal.cn Furthermore, the pyrimidine ring can serve as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and hydrogen bonding potential. nih.gov

Computational Modeling and Fragment-Based Drug Discovery (FBDD): Computational tools play a vital role in the design of new pyrimidine carbonitrile derivatives. rsc.orgrsc.org Molecular docking studies can predict how these molecules will bind to their biological targets, helping to guide the design of more potent and selective inhibitors. rsc.org Fragment-Based Drug Discovery (FBDD) is another powerful strategy where small molecular fragments are identified that bind to a target, and then these fragments are grown or linked together to create a more potent lead compound. nih.gov The hybridization of pyrimidine and quinolone systems is an example of applying FBDD principles. nih.gov

The following table summarizes key design strategies for pyrimidine carbonitrile derivatives:

| Design Strategy | Description | Application Example | Reference |

| Structure-Activity Relationship (SAR) | Investigating how chemical structure relates to biological activity to guide optimization. | Modifying substituents on the pyrimidine ring to enhance anticancer efficacy. | nih.govresearchgate.netnih.gov |

| Bioisosterism | Replacing functional groups with others that have similar properties to improve drug-like characteristics. | Using a pyrimidine ring as a bioisostere for a phenyl group. | nih.govnih.govsioc-journal.cn |

| Computational Modeling | Utilizing computer simulations to predict binding modes and design more effective molecules. | Docking studies of pyrimidine-5-carbonitrile derivatives into the active site of EGFR. | rsc.orgrsc.org |

| Fragment-Based Drug Discovery (FBDD) | Building lead compounds from small molecular fragments that bind to a biological target. | Hybridization of pyrimidine and quinolone scaffolds to create novel inhibitors. | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules.

A ¹H NMR spectrum of 2,6-Dimethylpyrimidine-4-carbonitrile would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal, its integration, and its multiplicity (e.g., singlet, doublet) would provide crucial information about the electronic environment and connectivity of the protons.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Methyl Protons (C2-CH₃) | - | Singlet |

| Methyl Protons (C6-CH₃) | - | Singlet |

| Pyrimidine (B1678525) Ring Proton (C5-H) | - | Singlet |

Note: The exact chemical shifts would need to be determined experimentally.

A ¹³C NMR spectrum would identify all the unique carbon atoms in this compound. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C2 | - |

| C4 | - |

| C5 | - |

| C6 | - |

| C2-CH₃ | - |

| C6-CH₃ | - |

| CN | - |

Note: The exact chemical shifts would need to be determined experimentally.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule.

An FT-IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its functional groups. The nitrile group (C≡N) would be expected to show a characteristic sharp absorption band.

Expected FT-IR Data:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C-H (aromatic) | - |

| C-H (aliphatic) | - |

| C≡N (nitrile) | - |

| C=N (pyrimidine ring) | - |

| C=C (pyrimidine ring) | - |

Note: The exact vibrational frequencies would need to be determined experimentally.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show bands corresponding to the vibrational modes of the molecule. The symmetric vibrations and vibrations of non-polar bonds often give rise to strong Raman signals.

Expected Raman Data:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyrimidine ring breathing | - |

| C-CH₃ stretching | - |

| C≡N stretching | - |

Note: The exact Raman shifts would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

To definitively determine the three-dimensional arrangement of atoms in the solid state, X-ray crystallography would be required. This technique would provide precise measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Expected Crystallographic Data:

| Parameter | Value |

| Crystal System | - |

| Space Group | - |

| Unit Cell Dimensions | - |

| Bond Lengths (Å) | - |

| Bond Angles (°) | - |

Note: These parameters can only be determined through experimental X-ray diffraction analysis of a suitable single crystal.

Molecular Geometry and Conformation in Crystal Lattices

Without experimental crystallographic data, the exact molecular geometry and conformation of this compound in the solid state cannot be definitively described. However, based on the structure of the pyrimidine ring and the attached functional groups, certain features can be anticipated. The pyrimidine ring is expected to be largely planar. The methyl and carbonitrile substituents will have specific orientations relative to this ring, which would be determined by minimizing steric hindrance and maximizing favorable electronic interactions within the crystal packing.

Table 1: Anticipated General Molecular Features of this compound

| Feature | Expected Characteristic |

| Pyrimidine Ring | Planar Aromatic System |

| Methyl Groups | Free rotation, but may adopt a preferred orientation in the crystal |

| Carbonitrile Group | Linear C≡N bond, co-planar with the pyrimidine ring |

Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the macroscopic properties of the solid material.

For this compound itself, the potential for forming classical hydrogen bonds of the types N-H...N, N-H...O, or O-H...N is limited, as the molecule does not possess any hydrogen bond donor groups (like N-H or O-H). However, the nitrogen atoms of the pyrimidine ring and the nitrile group can act as hydrogen bond acceptors. Therefore, in the presence of co-formers (other molecules with hydrogen bond donor capabilities), the formation of such hydrogen bonding networks would be possible. In a pure crystal of this compound, weaker C-H...N interactions might play a role in the crystal packing.

The ability of this compound to form supramolecular organic frameworks would depend on the directionality and strength of its intermolecular interactions. While the lack of strong hydrogen bond donors is a limitation, the potential for π–π stacking and other weaker interactions could, in principle, lead to the formation of organized, extended structures. The specific architecture of any such framework would be highly dependent on the crystallization conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

While a specific mass spectrum for this compound is not available, the expected molecular weight and potential fragmentation patterns can be predicted. The molecular formula for this compound is C₈H₇N₃.

Table 2: Predicted Mass Spectrometric Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₇N₃ |

| Exact Mass | 145.0640 g/mol |

| Molecular Weight | 145.16 g/mol |

The fragmentation of this compound in a mass spectrometer would likely involve the initial loss of small, stable molecules or radicals. Common fragmentation pathways for pyrimidine derivatives include the cleavage of substituent groups and the fragmentation of the pyrimidine ring itself. The nitrile group could also be involved in characteristic fragmentation patterns. The precise fragmentation would be dependent on the ionization method used.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) forms the cornerstone of modern computational chemistry, offering a robust framework for the calculation of electronic properties. Through DFT, a detailed picture of the electron distribution and energy levels within 2,6-dimethylpyrimidine-4-carbonitrile can be obtained.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A larger gap generally implies higher stability and lower reactivity. For this compound, the calculated HOMO-LUMO energy gap provides insight into its electronic behavior.

| Parameter | Energy (eV) |

| HOMO | [Insert Value] |

| LUMO | [Insert Value] |

| Energy Gap (ΔE) | [Insert Value] |

This table presents the calculated energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound illustrates regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms like nitrogen, which are susceptible to electrophilic attack. Conversely, regions of positive potential indicate areas prone to nucleophilic attack. The color-coded map provides an intuitive representation of the electrostatic landscape of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Analysis of the spatial distribution of the HOMO and LUMO, known as Frontier Molecular Orbital (FMO) analysis, reveals the specific atoms and regions that are most involved in chemical reactions. For this compound, the HOMO is typically localized on the electron-rich pyrimidine (B1678525) ring, indicating its role as an electron donor in reactions. The LUMO, on the other hand, is often distributed over the electron-withdrawing nitrile group, highlighting its capacity to accept electrons.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in this compound, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra serve as a valuable tool for the interpretation and assignment of experimental NMR data, aiding in the structural elucidation of the compound.

| Atom | Calculated Chemical Shift (ppm) |

| C2 | [Insert Value] |

| C4 | [Insert Value] |

| C5 | [Insert Value] |

| C6 | [Insert Value] |

| -CH₃ (at C2) | [Insert Value] |

| -CH₃ (at C6) | [Insert Value] |

| -CN | [Insert Value] |

| H5 | [Insert Value] |

| -CH₃ (at C2) | [Insert Value] |

| -CH₃ (at C6) | [Insert Value] |

This interactive table displays the predicted ¹³C and ¹H NMR chemical shifts for the different atoms in this compound.

Advanced Topological Analyses

Beyond the orbital-based descriptions, advanced topological analyses provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule.

Atoms in Molecule (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This analysis allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at bond critical points (BCPs). For this compound, AIM analysis can quantify the nature of the covalent bonds within the pyrimidine ring and the nitrile group, as well as any potential intramolecular interactions. Key parameters such as the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide insights into the strength and nature of these interactions.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| N1-C2 | [Insert Value] | [Insert Value] |

| C2-N3 | [Insert Value] | [Insert Value] |

| N3-C4 | [Insert Value] | [Insert Value] |

| C4-C5 | [Insert Value] | [Insert Value] |

| C5-C6 | [Insert Value] | [Insert Value] |

| C6-N1 | [Insert Value] | [Insert Value] |

| C4-CN | [Insert Value] | [Insert Value] |

This table presents the calculated electron density and its Laplacian at the bond critical points for selected bonds in this compound, as determined by AIM analysis.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCI) within and between molecules. researchgate.netprotheragen.aijussieu.fr It is based on the relationship between the electron density, ρ(r), and its first derivative, which helps in describing deviations from a uniform electron distribution. protheragen.ai Regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are revealed by plotting the RDG against the electron density. jussieu.frchemrxiv.org This technique is instrumental in understanding molecular recognition, protein folding, and the stability of molecular complexes. protheragen.ai

While RDG analysis has been applied to various pyrimidine-based systems to understand their interaction profiles researchgate.netresearchgate.net, specific studies focused solely on this compound are not prominently available in the reviewed scientific literature. The application of this method would be valuable in mapping the non-covalent interaction topology of the molecule, highlighting the roles of the pyrimidine ring, methyl groups, and the carbonitrile moiety in intermolecular interactions.

Conformational Analysis

Potential Energy Surface (PES) Scans for Stable Conformation Identification

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that represents the potential energy of a molecule as a function of its atomic coordinates. libretexts.org Performing a "relaxed" PES scan, where one or more coordinates (like a dihedral angle) are systematically varied while optimizing the remaining geometry, is a key technique for identifying stable conformations, energy minima, and transition states. libretexts.orgq-chem.comuni-muenchen.de This analysis provides crucial insights into a molecule's flexibility, preferred shapes, and the energy barriers between different conformations. q-chem.comyoutube.com

For this compound, a PES scan would typically involve rotating the methyl groups to identify the lowest energy (most stable) rotational positions. However, dedicated PES scan studies specifically for this compound have not been identified in the surveyed literature. Such an analysis would be straightforward but is essential for ensuring that the correct conformer is used in more complex simulations like molecular docking.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. In the context of molecular recognition, MD simulations are frequently used to refine the static poses obtained from molecular docking. nih.govtandfonline.com While docking provides a snapshot of a potential binding mode, MD simulations offer a dynamic view, allowing researchers to assess the stability of the ligand-protein complex, observe conformational changes, and calculate binding free energies with greater accuracy. nih.govtandfonline.com Studies on various pyrimidine derivatives often employ MD simulations for 50 to 500 nanoseconds to confirm the stability of the compound within the binding site of a target protein. nih.govtandfonline.com

Quantitative Structure-Activity Relationships (QSAR) and Structure-Selectivity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling strategy that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are crucial in drug design for predicting the activity of new, unsynthesized molecules. nih.gov Structure-Activity Relationship (SAR) studies, often qualitative, analyze how specific structural modifications affect a compound's activity, providing insights for optimization. researchgate.netnih.gov

For pyrimidine derivatives, QSAR and SAR studies are common. For example, a QSAR model for pyrimidine derivatives as VEGFR-2 inhibitors was developed using multiple linear regression (MLR) and artificial neural network (ANN) methods, achieving high correlation coefficients (R² of 0.889 for MLR and 0.998 for ANN). nih.gov Similarly, 3D-QSAR studies on pyrido[2,3-d]pyrimidine derivatives as Wee1 inhibitors have identified key structural requirements for activity, such as the need for electropositive groups and the appropriate size of substituents at different positions on the pyrimidine ring. researchgate.net These studies help rationalize the activity of compounds like this compound and guide the design of more potent analogues.

Free Energy Perturbation (FEP) Simulations for Ligand Optimization

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics used to calculate the difference in free energy between two states, such as two different ligands binding to a protein. mavenrs.com FEP simulations are a powerful tool in lead optimization, as they can accurately predict how small chemical modifications to a ligand will affect its binding affinity. mavenrs.comchemrxiv.orgnih.gov The method involves creating a non-physical, hybrid molecule and gradually "perturbing" or "mutating" one ligand into another over a series of simulation windows. chemrxiv.orgrsc.org

FEP has become increasingly accessible and reliable due to advances in force fields, sampling algorithms, and computing power, making it a valuable asset in modern drug discovery projects. chemrxiv.orgnih.gov While FEP is widely applied for ligand optimization, specific FEP studies involving the perturbation of this compound were not found in the reviewed literature. Applying FEP could prospectively evaluate modifications to the dimethylpyrimidine core to enhance target affinity.

Molecular Docking Studies for Molecular Target Interaction Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govmdpi.com This method is extensively used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. researchgate.netmdpi.com

Numerous studies have employed molecular docking to investigate the interaction of pyrimidine derivatives, including those with carbonitrile moieties, with various biological targets. nih.govrawdatalibrary.net These studies consistently show that the pyrimidine scaffold is a versatile hydrogen-bonding unit, while substituents dictate target specificity and additional interactions. For instance, docking studies of pyrimidine-5-carbonitriles as potential COX-2 inhibitors revealed key interactions within the enzyme's active site. nih.gov Similarly, docking of pyrido[2,3-d]pyrimidine derivatives into the thymidylate synthase enzyme has been used to rationalize their antiproliferative activity. nih.gov

The table below summarizes typical interactions observed for pyrimidine derivatives in molecular docking studies, which can be extrapolated to hypothesize the binding behavior of this compound.

| Target Protein Family | Key Interacting Residues (Examples) | Type of Interaction | Reference |

| Protein Kinases (e.g., JAK3) | Cysteine, Leucine, Aspartate | Hydrogen Bonding, Covalent Bonding | nih.govtandfonline.com |

| Cyclooxygenase (COX-2) | Serine, Arginine, Valine | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| Thymidylate Synthase | Aspartate, Arginine, Tyrosine | Hydrogen Bonding, Pi-stacking | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Cysteine, Histidine, Glutamate | Hydrogen Bonding, Hydrophobic Interactions | mdpi.com |

Charge Transfer and Distribution Studies

The electronic architecture of this compound is characterized by the presence of two electron-donating methyl (-CH₃) groups and one electron-withdrawing carbonitrile (-C≡N) group attached to the pyrimidine ring. The pyrimidine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This combination of substituents creates a distinct pattern of charge distribution and intramolecular charge transfer.

The methyl groups, through inductive and hyperconjugative effects, increase the electron density on the pyrimidine ring, particularly at the ortho and para positions relative to their points of attachment. Conversely, the carbonitrile group strongly withdraws electron density from the ring through both inductive and resonance effects. This push-pull electronic arrangement is expected to result in a significant dipole moment and a highly polarized molecular surface.

To illustrate the nature of charge distribution in such a substituted pyrimidine system, we can examine the calculated atomic charges for a closely related molecule, 2-amino-4,6-dimethylpyrimidine (B23340), which has been the subject of DFT studies. While the amino group (-NH₂) is also an electron-donating group, its influence provides a valuable comparison for understanding the effects of substituents on the pyrimidine core.

Computational analyses, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, provide quantitative measures of the partial atomic charges. These analyses consistently show a net negative charge on the nitrogen atoms of the pyrimidine ring and the nitrogen atom of the cyano group, making them potential sites for electrophilic attack. The carbon atoms of the pyrimidine ring exhibit a more complex charge distribution, with those adjacent to the nitrogen atoms being more electron-deficient.

The molecular electrostatic potential (MEP) map offers a visual representation of the charge distribution. For a molecule like this compound, the MEP would be expected to show regions of negative potential (typically colored red or yellow) localized around the nitrogen atoms of the pyrimidine ring and the nitrile group, indicating their role as centers of high electron density. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the methyl groups.

The interplay between the electron-donating methyl groups and the electron-withdrawing cyano group facilitates intramolecular charge transfer (ICT). Upon electronic excitation, it is plausible that an ICT state could be formed, where electron density is further shifted from the methyl-substituted part of the pyrimidine ring towards the carbonitrile group. This phenomenon is of significant interest in the field of materials science for the design of molecules with specific optical and electronic properties.

Below are illustrative data tables representing the kind of information that would be obtained from a detailed computational study of this compound, based on findings for analogous substituted pyrimidines.

Illustrative Mulliken Atomic Charges for a Substituted Pyrimidine

| Atom | Atom Number | Charge (a.u.) |

| N1 | 1 | -0.75 |

| C2 | 2 | 0.80 |

| N3 | 3 | -0.78 |

| C4 | 4 | 0.65 |

| C5 | 5 | -0.20 |

| C6 | 6 | 0.60 |

| C (Methyl at C2) | 7 | -0.25 |

| H (Methyl at C2) | 8-10 | 0.12 |

| C (Methyl at C6) | 11 | -0.26 |

| H (Methyl at C6) | 12-14 | 0.13 |

| C (Cyano at C4) | 15 | 0.15 |

| N (Cyano at C4) | 16 | -0.45 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution based on the known electronic effects of the substituents. The numbering of atoms is for illustrative purposes.

Illustrative Natural Bond Orbital (NBO) Analysis - Key Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | 18.5 |

| LP(1) N3 | π(C2-N1) | 15.2 |

| π(C5-C6) | π(C4-C(CN)) | 5.8 |

| σ(C(CH3)-H) | σ(C2-N1) | 2.1 |

Note: This table illustrates potential intramolecular charge transfer interactions. LP denotes a lone pair, π and σ represent bonding orbitals, and π and σ* represent antibonding orbitals. Higher E(2) values indicate stronger electronic delocalization.*

Advanced Applications in Chemical Research

Utilization as Chiral Building Blocks in Asymmetric Synthesis

The use of existing chiral molecules as starting materials, often termed the "chiral pool," is a cornerstone of asymmetric synthesis, allowing for the efficient construction of complex, enantiomerically pure target molecules. Heterocyclic compounds are frequently employed as chiral building blocks.

While the pyrimidine (B1678525) scaffold is central to numerous biologically active molecules and synthetic targets, specific, documented applications of 2,6-Dimethylpyrimidine-4-carbonitrile as a chiral building block for asymmetric synthesis are not widely reported in mainstream chemical literature. Its potential in this area would necessitate the introduction of chirality, either through asymmetric modification of the existing ring or by using its rigid structure to direct stereoselective reactions at other sites. The reactivity of the methyl groups or the carbonitrile function could, in principle, be exploited for further synthetic elaboration, but specific methodologies showcasing its use to create chiral centers are not prevalent.

Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, making them excellent potential coordination sites for metal ions. This property allows pyrimidine derivatives to function as ligands in the formation of complex coordination compounds and catalysts.

Design of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of ligand is critical as it dictates the topology, porosity, and functional properties of the resulting framework. Pyridine and bipyridine-based linkers are common in MOF design, and by extension, pyrimidine derivatives are also viable candidates.

The this compound molecule offers two potential coordination sites through its ring nitrogen atoms. The nitrile group could also potentially interact with certain metal centers. However, its use as a primary building block in the synthesis of well-characterized Metal-Organic Frameworks is not a prominent feature in the current body of scientific research. While theoretically plausible, specific examples of MOFs constructed using this particular pyrimidine derivative are not readily found in scientific databases.

Application in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are coordinated to a metal center to create a catalyst that can selectively produce one enantiomer of a product over the other. The ligand's structure creates a chiral environment around the metal, influencing the approach of the reactants and directing the stereochemical outcome of the reaction.

For this compound to be used in this context, it would typically first need to be derivatized to incorporate a chiral element. This modified chiral pyrimidine could then act as a ligand for a transition metal (e.g., rhodium, iridium, palladium) to form a catalyst for reactions such as asymmetric hydrogenation or C-C bond formation. There is, however, a lack of specific, published research detailing the application of catalysts derived from this compound for asymmetric catalysis.

Synthetic Intermediates in Fine Chemical Production

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the realms of specialty dyes and agrochemicals.

Precursors for Dyes and Pigments

The pyrimidine nucleus is a component of certain classes of dyes, particularly azo dyes, where the pyrimidine ring can be coupled with a diazonium salt. The electron-withdrawing or donating nature of substituents on the ring can be used to tune the color of the resulting dye. The nitrile group (-CN) on this compound is a strong electron-withdrawing group, which could influence the chromophoric properties of any dye synthesized from it.

The typical synthesis of an azo dye would require an amino group on the pyrimidine ring to act as the coupling partner for a diazonium salt. Therefore, this compound would likely need to be chemically modified—for instance, by reducing the nitrile to an aminomethyl group or by introducing an amino group elsewhere on the ring—before it could serve as a direct precursor in traditional azo dye synthesis. While its structure suggests potential for such applications, specific industrial dyes derived directly from this intermediate are not widely documented.

Intermediates for Agrochemical Development

The field of agrochemicals is arguably the most significant area of application for pyrimidine derivatives, which form the core of many commercially important fungicides, herbicides, and insecticides. These compounds often function by inhibiting essential enzymes in the target pest or weed.

Pyrimidine derivatives are vital in the development of modern fungicides. For example, the anilinopyrimidine class of fungicides, which includes commercial products like pyrimethanil (B132214) and cyprodinil, are crucial for controlling diseases in crops. The synthesis of these complex molecules relies on the availability of functionalized pyrimidine intermediates. While this compound is a functionalized pyrimidine, its direct role as a key intermediate in the synthesis pathways of major commercial agrochemicals is not explicitly detailed in publicly accessible literature. However, its structural motifs—the dimethylated pyrimidine ring and the reactive nitrile handle—make it a plausible candidate for research and development into new active ingredients. The nitrile group, for instance, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a point of connection for building more complex agrochemical structures.

The following table summarizes research findings on the fungicidal activity of related pyrimidine derivatives, illustrating the general potential of this class of compounds in agrochemical development.

| Compound Class | Target Fungi | Efficacy Example |

| Anilinopyrimidines | Botrytis cinerea (Gray Mold) | High activity, used on vines and fruits |

| Diaminopyrimidines | Powdery Mildew | Effective control on cereal crops |

| Pyrimidine Thioethers | Various phytopathogenic fungi | Moderate to high in vitro inhibition |

This table demonstrates the established utility of the pyrimidine core in creating effective agrochemicals, which provides the context for the potential application of this compound as a synthetic intermediate in this industry.

Scaffold Design in Drug Discovery Initiatives (Focus on Chemical Space Exploration)

The pyrimidine ring, particularly when functionalized with a carbonitrile group, serves as a "privileged scaffold" in medicinal chemistry. mdpi.com This structural motif is frequently employed in the design of novel therapeutic agents due to its ability to interact with a wide array of biological targets. The pyrimidine-5-carbonitrile core, for instance, is a key component in the design of compounds aimed at inhibiting specific enzymes and receptors involved in disease progression. nih.govnih.gov

Researchers utilize this scaffold to explore vast areas of chemical space, systematically modifying substituents on the pyrimidine ring to optimize biological activity. The rationale behind using this core often involves its bioisosteric similarity to endogenous molecules and its capacity to form essential hydrogen bonds with protein targets, such as the ATP binding region of kinases. nih.gov The design of novel pyrimidine-5-carbonitrile derivatives has led to the identification of potent inhibitors for targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and CXCR2 receptors, which are implicated in cancer and inflammatory diseases, respectively. nih.govnih.gov

The exploration of Structure-Activity Relationships (SAR) is crucial for optimizing the therapeutic potential of the this compound scaffold and its analogs. SAR studies involve systematically altering the chemical structure and evaluating the resulting impact on biological activity. For pyrimidine-carbonitrile derivatives, this often focuses on the nature and position of substituents at various points on the pyrimidine ring.

A hit-to-lead optimization program for CXCR2 receptor antagonists provides a clear example of SAR exploration. nih.gov Starting with a screening hit, researchers systematically varied the aromatic group at the C-6 position, the linker at the C-2 position, and the halogenated ring attached to the linker. nih.gov This methodical approach allowed for the mapping of how different chemical moieties influence the compound's ability to bind to and inhibit the receptor. nih.gov

Similarly, in the development of novel anticancer agents, SAR studies on pyrimidine-5-carbonitrile derivatives revealed that the substituents greatly influence their inhibitory activity against targets like the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). researchgate.netresearchgate.netmdpi.com The position and electronic properties of groups attached to the pyrimidine nucleus are determinant factors for the observed biological effects. researchgate.net

Table 1: SAR Insights for Pyrimidine-Carbonitrile Derivatives

| Target | Scaffold Position | Modification | Impact on Activity |

| CXCR2 Receptor | C-6 | Systematic variation of aromatic groups | Investigated structure-activity relationship nih.gov |

| CXCR2 Receptor | C-2 | Variation of the linker and halogenated ring | Investigated structure-activity relationship nih.gov |

| EGFR/COX-2 | Pyrimidine Nucleus | Introduction of different substituents | Influences inhibitory potency researchgate.netmdpi.com |

| VEGFR-2 | Pyrimidine Core | Bioisosteric modifications | Potentiates binding to the receptor nih.gov |

The pyrimidine scaffold is an ideal modular framework for generating large and diverse chemical libraries for high-throughput screening. nih.gov DNA-encoded library technology (DELT) has been effectively used to create vast collections of pyrimidine-based compounds, where each molecule is tagged with a unique DNA barcode. nih.gov This technology facilitates the rapid generation and interrogation of libraries containing billions of members, significantly accelerating the initial stages of drug discovery. nih.gov

In the construction of these libraries, functionalized pyrimidine cores, such as 2,4,6-trichloropyrimidine (B138864) and 5-nitro-dichloropyrimidines, are used as starting points. nih.gov These cores offer distinct reactive handles at different positions, allowing for structural diversification through the incorporation of a wide variety of building blocks. This strategic approach enables the creation of libraries with varied substituent orientations, maximizing the potential for diverse binding interactions with therapeutic targets. nih.gov The screening of such pyrimidine-focused DNA-encoded libraries has successfully identified potent inhibitors for targets like BRD4, a protein involved in gene regulation. nih.gov

Materials Science Applications

Beyond its role in medicine, the pyrimidine scaffold is gaining attention in materials science. The unique electronic properties of the pyrimidine ring, an electron-withdrawing N-heterocycle, make it a valuable component in the development of advanced materials with specific optical and electronic functions. researchgate.net The presence of nitrogen atoms with lone electron pairs allows pyrimidine to act as an effective complexing agent or a base that can be protonated, further expanding its utility in creating functional materials. researchgate.net

The integration of pyrimidine units into polymer backbones is a strategy for creating materials with tailored optical and thermal properties. researchgate.net Pyrimidine-containing polymers are explored for their potential in optoelectronic devices. The inherent properties of the pyrimidine ring, when combined with an extended π-conjugated system within a polymer, can lead to materials with interesting photophysical characteristics. Research in this area focuses on synthesizing oligomers and polymers that bear one or multiple pyrimidine rings within their scaffolds to harness these properties for applications in electronics and photonics. researchgate.net

Pyrimidine derivatives have been extensively studied for their applications as optical materials, particularly as luminescent materials for organic light-emitting diodes (OLEDs) and as dyes for dye-sensitized solar cells (DSSCs). researchgate.net The development of these materials often relies on creating molecules with significant intramolecular charge transfer (ICT) characteristics. The electron-accepting nature of the pyrimidine ring makes it an excellent component for this purpose when paired with an electron-donating moiety within a π-conjugated structure. researchgate.net

Arylpyrimidines, in particular, have shown strong fluorescence, with emission wavelengths that can be tuned by altering the molecular structure. researchgate.net Research has demonstrated that small molecules incorporating the pyrimidine scaffold can exhibit strong fluorescence in both solution and solid-state, a desirable characteristic for OLED applications. researchgate.net Furthermore, these compounds are investigated for their non-linear optical (NLO) properties, which are important for applications in photonics and optical data processing. researchgate.net

Table 2: Optical Properties of Selected Pyrimidine Derivatives

| Compound Class | Application | Observed Properties |

| Arylpyrimidines | Luminescent Materials (OLEDs, DSSCs) | Strong fluorescence in solution and solid film. researchgate.net |

| Arylvinylpyrimidines | Non-linear Optical (NLO) Materials | Potential for NLO applications. researchgate.net |

| Fused Pyrimidines | Fluorescent Sensors | Emission in the 395-470 nm range in solution. researchgate.net |

Conclusion and Future Research Directions

Summary of Current Research Landscape

Direct and in-depth research specifically targeting 2,6-dimethylpyrimidine-4-carbonitrile is sparse. The current landscape is primarily defined by its commercial availability for research purposes and by analogy with more extensively studied pyrimidine (B1678525) carbonitriles. Pyrimidine derivatives, in general, are of significant interest due to their wide range of biological activities and applications in medicinal chemistry and materials science. growingscience.comekb.egnovapublishers.com The presence of the electron-withdrawing nitrile group at the 4-position of the pyrimidine ring is known to enhance the reactivity of the scaffold, making it a potentially valuable building block in organic synthesis. cymitquimica.com However, dedicated studies on the synthesis, reactivity, and application of this compound are not prevalent in the current body of scientific literature.

Emerging Synthetic Methodologies and Reactivity Profiles

The synthesis of substituted pyrimidines is a well-established field, with numerous methods available. wikipedia.org For this compound, traditional methods likely involve the condensation of a 1,3-dicarbonyl compound (acetylacetone) with a suitable amidine precursor bearing a nitrile group. Emerging synthetic strategies in pyrimidine chemistry often focus on multicomponent reactions and more environmentally friendly conditions. researchgate.netnih.gov Future work could explore the adaptation of these modern synthetic routes, such as one-pot reactions involving acetylacetone (B45752), an appropriate nitrogen source, and a cyanating agent, to improve efficiency and yield.

The reactivity profile of this compound is anticipated to be dictated by the interplay of the dimethyl-substituted pyrimidine ring and the C4-carbonitrile. The nitrile group is expected to be susceptible to nucleophilic attack, allowing for its conversion into other functional groups like amides, carboxylic acids, or tetrazoles. The pyrimidine ring itself, being electron-deficient, could undergo nucleophilic aromatic substitution, particularly at positions activated by the nitrile group. wikipedia.org Systematic studies are needed to experimentally validate these predicted reactivity patterns and to explore the regioselectivity of various chemical transformations.

Unexplored Chemical Transformations and Derivatizations

The synthetic potential of this compound is largely untapped. A multitude of unexplored chemical transformations could lead to a diverse library of novel compounds with potentially interesting biological or material properties.

Potential Unexplored Transformations and Derivatizations:

| Reaction Type | Potential Reagents/Conditions | Potential Products |

| Nitrile Hydrolysis | Acid or base catalysis | 2,6-Dimethylpyrimidine-4-carboxamide or 2,6-Dimethylpyrimidine-4-carboxylic acid |

| Nitrile Reduction | Reducing agents (e.g., LiAlH4, H2/catalyst) | (2,6-Dimethylpyrimidin-4-yl)methanamine |

| Cycloaddition | Azides (e.g., sodium azide) | 4-(1H-Tetrazol-5-yl)-2,6-dimethylpyrimidine |

| Nucleophilic Addition | Grignard reagents, organolithiums | Ketones with a 2,6-dimethylpyrimidine moiety |

| Metal-Catalyzed Cross-Coupling | Palladium or copper catalysts | Arylated or alkenylated pyrimidines |

Systematic investigation into these and other transformations will be crucial in establishing the utility of this compound as a versatile synthetic intermediate.

Potential for Integration with Advanced Computational Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, which can guide experimental work and accelerate the discovery process. mdpi.com For this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate its electronic structure, molecular orbitals, and electrostatic potential, providing insights into its reactivity. nih.gov

Molecular docking studies could be used to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors. dovepress.commdpi.com This in silico screening can help to identify potential therapeutic applications and prioritize compounds for synthesis and biological evaluation. Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a library of its derivatives to correlate their structural features with their biological activities. nih.gov

Prospects for Novel Material and Synthetic Tool Development

Given the prevalence of the pyrimidine core in functional materials and pharmaceuticals, this compound holds promise for future applications. The nitrile group can participate in the formation of coordination polymers and metal-organic frameworks (MOFs), suggesting potential applications in gas storage, catalysis, and sensing.

As a synthetic tool, this compound can serve as a scaffold for the construction of more complex molecules. The ability to functionalize both the nitrile group and the pyrimidine ring opens up avenues for the development of novel ligands for catalysis, building blocks for supramolecular chemistry, and precursors to biologically active compounds. The exploration of its use in the synthesis of agrochemicals, dyes, and electronic materials represents a fertile ground for future research.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,6-Dimethylpyrimidine-4-carbonitrile to improve yield and purity?